molecular formula C15H10FNO3 B3039898 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one CAS No. 1393480-87-9

1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

Cat. No.: B3039898
CAS No.: 1393480-87-9
M. Wt: 271.24 g/mol
InChI Key: ZBBRTLSRNUZSTP-JXMROGBWSA-N
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Description

1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a nitro group on the other, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluoroacetophenone with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one.

    Oxidation: Various oxidized products depending on the specific conditions.

    Substitution: Products with the fluorine atom replaced by other functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-3-(2-nitrophenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of fluorine.

    1-(4-Methoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.

Biological Activity

1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure featuring a fluorine atom and a nitro group. This article explores its biological activity, including its potential applications in medicinal chemistry and various biological assays.

Chemical Structure and Properties

  • Molecular Formula : C15H10FNO3
  • Molecular Weight : 271.24 g/mol
  • CAS Number : 1393480-87-9

The compound's structure consists of two phenyl rings connected by an α,β-unsaturated carbonyl system, which is typical of chalcones. The presence of the fluorine atom enhances its lipophilicity and stability, potentially influencing its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, thereby affecting metabolic pathways.
  • Antioxidant Activity : It may participate in redox reactions, influencing cellular oxidative stress.
  • Binding Affinity Modulation : The fluorine and nitro substituents can alter the compound's binding affinity to receptors or enzymes, enhancing its therapeutic potential .

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses:

  • Antibacterial Activity : Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong antibacterial potential .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving liver carcinoma cell lines (HEPG2), it demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell viability:

CompoundIC50 (µM)
This compound15.5
Doxorubicin (control)10.0

The mechanism underlying its anticancer activity may involve the induction of apoptosis and modulation of cell cycle progression .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Antitumor Efficacy : In a study assessing various chalcone derivatives, this compound was noted for its ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .
  • Cytotoxicity Analysis : The compound was tested against multiple cancer cell lines, revealing dose-dependent cytotoxicity, which was further corroborated by assays measuring cell viability post-treatment .
  • Comparative Studies : Comparisons with similar compounds (e.g., 1-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one) highlighted the unique efficacy imparted by the fluorine substituent, suggesting enhanced pharmacological properties due to electronic effects .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBRTLSRNUZSTP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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